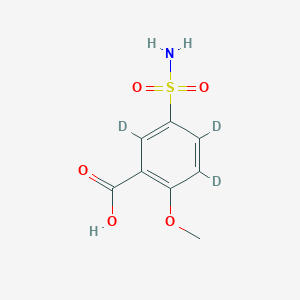

2-Methoxy-5-sulfamoylbenzoic Acid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is a deuterated form of 2-Methoxy-5-sulfamoylbenzoic Acid. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of a methoxy group at the second position and a sulfamoyl group at the fifth position on the benzoic acid ring. The deuterium labeling (d3) is used to trace the compound in various biochemical and pharmacological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 typically involves the following steps:

Etherification: The phenol hydroxyl group is etherified to introduce the methoxy group.

Amination: The sulfonyl chloride is then aminated to form the sulfamoyl group.

Deuteration: The final step involves the incorporation of deuterium atoms to achieve the d3 labeling

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The sulfamoyl group can be reduced to form different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative .

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 can be attributed primarily to its sulfamoyl group, which interacts with various biological macromolecules. Key areas of research include:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, in vitro studies have shown efficacy against:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These findings suggest potential applications as an antibacterial agent, comparable to established antibiotics such as cefepime and levofloxacin .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in several studies. Its interaction with inflammatory mediators indicates potential applications in treating inflammatory diseases. A notable study indicated that this compound could reduce the levels of pro-inflammatory cytokines, suggesting its role in managing conditions like arthritis and other inflammatory disorders.

Case Studies

-

Antimicrobial Efficacy :

- A study by Lu et al. (2004) investigated the antibacterial properties of this compound, revealing that it effectively inhibited bacterial growth comparable to established antibiotics. The study highlighted its potential as a new therapeutic agent against resistant bacterial strains.

-

Toxicity Assessment :

- Research assessing the toxicity of the compound indicated no significant cytotoxic effects on human liver cells (HepG2) at concentrations up to 100 μg/mL. Additionally, animal studies showed no adverse effects at doses up to 1000 mg/kg body weight over a 28-day period, suggesting a favorable safety profile for potential therapeutic use.

- Complex Formation :

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 2-methyl-5-chlorobenzoic acid with sodium aminosulfinate under controlled conditions. This method is optimized for large-scale production while minimizing environmental impact. The compound's versatility allows for its use in various applications:

- Pharmaceuticals : As a potential therapeutic agent for antimicrobial and anti-inflammatory treatments.

- Agriculture : Investigated for herbicidal properties.

- Industrial Chemicals : Utilized in dye and pigment production.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-sulfamoylbenzoic Acid-d3 involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxybenzoic Acid

- 4-Methoxybenzoic Acid

- Sulfanilamide

- p-Anisidine

- p-Toluenesulfonamide

- Methoxyacetic Acid

- (Trifluoromethoxy)benzene

- Anisole

- p-Anisaldehyde

Uniqueness: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed tracing in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable in pharmacokinetic and metabolic studies .

Biologische Aktivität

2-Methoxy-5-sulfamoylbenzoic Acid-d3 (CAS 123958-85-0) is a deuterated derivative of 2-Methoxy-5-sulfamoylbenzoic Acid, notable for its unique chemical structure which includes a methoxy group and a sulfamoyl group on the benzoic acid framework. The incorporation of deuterium (d3) enhances its stability and allows for detailed tracking in biological studies. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H6D3NO5S

- Molecular Weight : 234.24 g/mol

- Structure : Characterized by a methoxy group at position 2 and a sulfamoyl group at position 5 of the benzoic acid ring.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The methoxy and sulfamoyl groups facilitate binding to various molecular targets, which may modulate enzymatic activity and influence metabolic pathways. The deuterium labeling aids in tracing the compound's metabolic fate in vivo, providing insights into its pharmacokinetics and dynamics.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, research involving copper(II) complexes of this compound indicated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 31.25 | Comparable to Vancomycin |

| Pseudomonas aeruginosa | 31.25 | Greater than Levofloxacin |

| Listeria monocytogenes | 31.25 | Greater than Cefepime |

| Bacillus subtilis | 62.50 | Greater than Vancomycin |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic processes. Studies have highlighted its role in modulating enzyme kinetics, which could have implications for drug development targeting metabolic disorders.

Case Studies

- Antimicrobial Activity : A study published in the International Journal of Chemical Technology explored the effectiveness of various copper(II) complexes formed with this compound against multiple bacterial strains. The results indicated that certain complexes exhibited superior antimicrobial properties compared to standard antibiotics like Cefepime and Vancomycin .

- Enzyme Kinetics : Research assessing the effects of this compound on enzyme activity revealed that it significantly altered the kinetics of specific metabolic enzymes, suggesting potential applications in treating metabolic diseases .

Eigenschaften

IUPAC Name |

2,4,5-trideuterio-6-methoxy-3-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAILWDRVDGLGY-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)C(=O)O)[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.